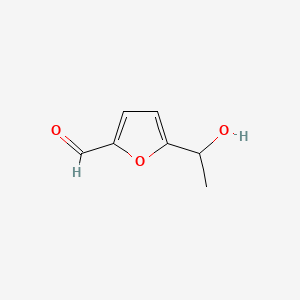
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which are often attributed to the strong electron-withdrawing nature of the fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as N-fluoropyridinium salts .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
科学研究应用
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
作用机制
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards these targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Shares the fluorine substitution on the pyridine ring but differs in the position of the substituent.
4-Fluoropyridine: Similar to 2- and 3-fluoropyridine but with the fluorine atom at the 4-position.
Uniqueness
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of the deuterium atoms (d3) and the specific position of the fluorine atom on the pyridine ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for specialized applications .
属性
CAS 编号 |
1346617-37-5 |
|---|---|
分子式 |
C7H10ClFN2 |
分子量 |
179.638 |
IUPAC 名称 |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChI 键 |
MPEHHZCSUKROFX-HRYRFEROSA-N |
SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
同义词 |
(αR)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride; (1R)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
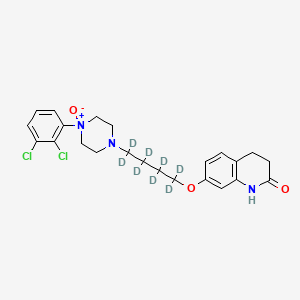
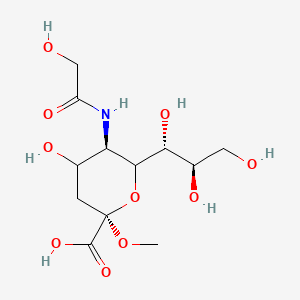
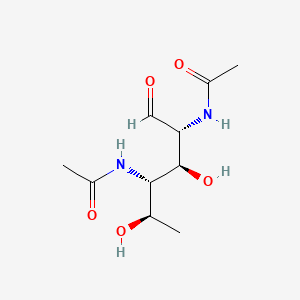
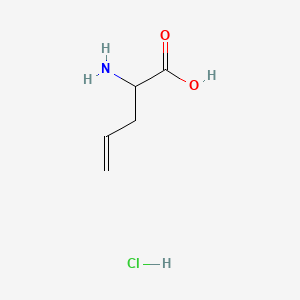
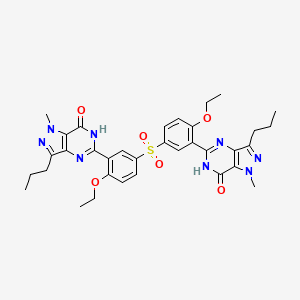
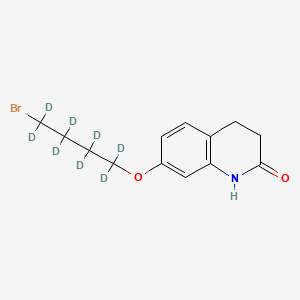
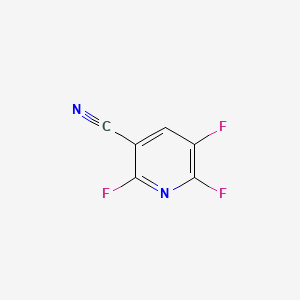
![6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol](/img/structure/B584982.png)
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)
